molecular formula C12H10ClNO3 B12822244 4-(6-chloro-1H-indol-3-yl)-4-oxobutanoic acid

4-(6-chloro-1H-indol-3-yl)-4-oxobutanoic acid

Cat. No.: B12822244
M. Wt: 251.66 g/mol
InChI Key: MKJQFHVIKBFKEI-UHFFFAOYSA-N
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Description

4-(6-chloro-1H-indol-3-yl)-4-oxobutanoic acid is a compound that belongs to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-chloro-1H-indol-3-yl)-4-oxobutanoic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of 6-chloro-1H-indole with butanoic acid derivatives under reflux conditions in the presence of methanesulfonic acid can yield the desired compound .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multicomponent reactions (MCRs), which are efficient and sustainable strategies for synthesizing complex molecules. These reactions are high-yielding, operationally friendly, and comply with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-(6-chloro-1H-indol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .

Scientific Research Applications

4-(6-chloro-1H-indol-3-yl)-4-oxobutanoic acid has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its chlorine substitution at the 6-position enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

4-(6-chloro-1H-indol-3-yl)-4-oxobutanoic acid

InChI

InChI=1S/C12H10ClNO3/c13-7-1-2-8-9(6-14-10(8)5-7)11(15)3-4-12(16)17/h1-2,5-6,14H,3-4H2,(H,16,17)

InChI Key

MKJQFHVIKBFKEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C(=O)CCC(=O)O

Origin of Product

United States

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